

Application Notes and Protocols for Chiral Analysis of Levamlodipine

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Compound of Interest

Compound Name: Levamlodipine

Cat. No.: B1674848

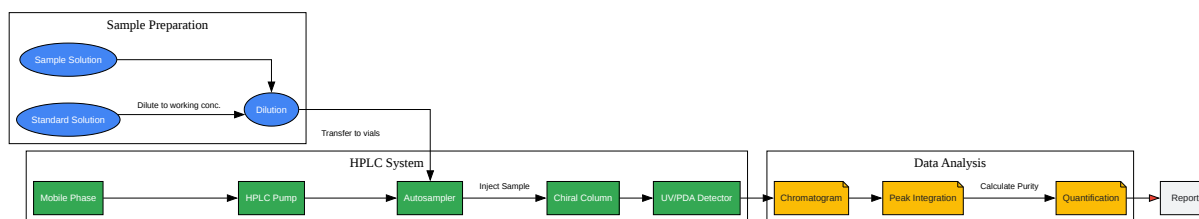
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Introduction

Levamlodipine is the pharmacologically active S-enantiomer of amlodipine, a widely used calcium channel blocker for the treatment of hypertension and angina.[1] The R-enantiomer, dextroamlodipine, is significantly less active.[2] Therefore, the enantiomeric purity of **levamlodipine** is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common technique for the enantioselective analysis of amlodipine. This document provides detailed application notes and protocols for the analysis of **levamlodipine** using various specific chiral columns.

Experimental Workflow for Chiral HPLC Analysis

The general workflow for the chiral HPLC analysis of **levamlodipine** involves sample preparation, HPLC separation on a chiral column, detection, and data analysis.



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Caption: Experimental workflow for the chiral HPLC analysis of **Levamlodipine**.

Chiral Stationary Phases and Methods

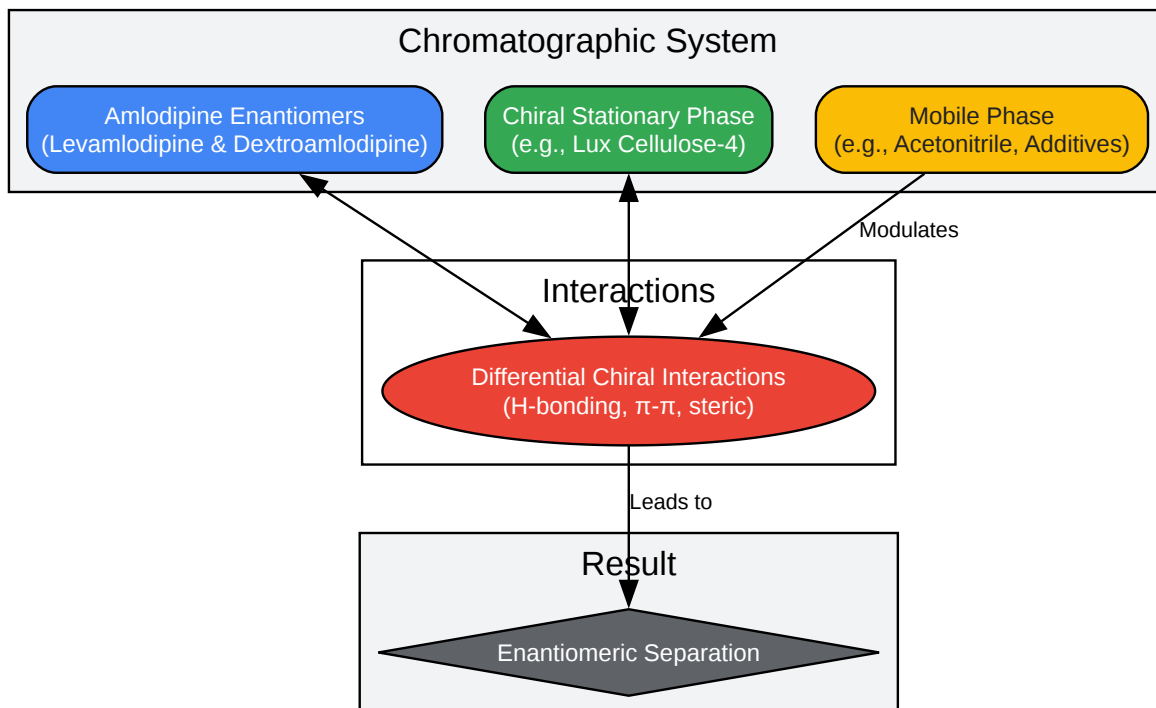
A variety of chiral stationary phases have been successfully employed for the enantiomeric separation of amlodipine. The choice of the chiral column and the mobile phase is critical for achieving optimal resolution.

Polysaccharide-Based Chiral Columns

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for the chiral separation of a broad range of compounds, including amlodipine.

Logical Relationship of Key Chromatographic Components

The separation is governed by the interactions between the analyte and the chiral stationary phase, influenced by the mobile phase composition.



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Caption: Key components influencing chiral separation in HPLC.

Quantitative Data for Polysaccharide-Based Columns

Chiral Column	Mobile Phase	Flow Rate (mL/min)	Detection (nm)	R-Amlodipine tR (min)	S-Amlodipine tR (min)	Resolution (Rs)	Reference
Lux Cellulose-2	Acetonitrile:Triethylamine:Acetic acid (100:0.1:0.2 v/v/v)	1.0	PDA	5.87	6.79	>2.0	[3]
Lux Cellulose-4	Acetonitrile, Ethanol, DEA (92:8:0.2 v/v/v)	1.2	240	-	-	-	[4]
Lux Cellulose-4 (3 µm)	0.05% Ethanolamine in Acetonitrile:Isopropyl Alcohol (96:4 v/v)	0.3	MS/MS	-	-	Baseline	[5]
Cellulose tris(4-chloro-3-methylphenylcarbamate)	Acetonitrile / 0.1% DEA / 0.01% FA	-	-	-	-	4.1	[6]
Sepapak 4 (Cellulose tris(4-chloro-3-	Acetonitrile:Water (90:10 v/v) with 5 mM	-	-	-	-	Complete	[7]

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amate)) pH 9.0

Protocol for Lux Cellulose-2 Column

- Column: Lux Cellulose-2 (250mm × 4.6mm I.D., 5-µm particle size)[8]
- Mobile Phase: Acetonitrile: Triethylamine: Acetic acid (100: 0.1: 0.2 % v/v/v)[3]
- Flow Rate: 1.0 mL/min[3]
- Column Temperature: Ambient[3]
- Detection: PDA Detector[3]
- Injection Volume: 20 µL
- Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL).[8] Filter through a 0.45 µm membrane filter before injection.[8]

Protein-Based Chiral Columns

Protein-based CSPs, such as those using ovomucoid or glycopeptide antibiotics, offer different selectivity for chiral separations.

Quantitative Data for Protein-Based Columns

Chiral Column	Mobile Phase	Flow Rate (mL/min)	Detection (nm)	R-Amlodipine tR (min)	S-Amlodipine tR (min)	Resolution (Rs)	Reference
Chirobiotic V	Methanol:Ammonium nitrate (100:0.1 v/v)	0.5	-	-	-	-	[4] [9]
Ultron ES-OVM	20mM Na ₂ HPO ₄ buffer (pH 7.0):Acetonitrile (80:20 v/v)	1.0	360	8.0	11.0	>1.5	[10]
Ultron ES-OVM	10mM Na ₂ HPO ₄ buffer (pH 5.0):Acetonitrile (80:20 v/v)	1.0	-	5.54	4.63	5.51	[2]
Chiral AGP	10mM Ammonium acetate buffer with 1% 1-Propanol (pH 4.6)	0.9	235	5.0	7.0	>1.5	[11]

Protocol for Ultron ES-OVM Column

- Column: Ultron ES-OVM (150mm x 4.6mm, 5µm)[10]
- Mobile Phase: 20mM Dibasic sodium phosphate buffer (pH 7.0) and Acetonitrile (80:20 v/v) [10]
- Flow Rate: 1.0 mL/min[10]
- Column Temperature: 25°C[10]
- Detection: Photodiode array detector at 360 nm[10]
- Injection Volume: 10 µL[10]
- Sample Preparation: Dissolve the sample in the mobile phase and filter before injection.

Crown Ether-Based Chiral Columns

Crown ether-based CSPs are particularly effective for the separation of primary amines.

Quantitative Data for Crown Ether-Based Columns

Chiral Column	Mobile Phase	Flow Rate (mL/min)	Detection (nm)	R-Amlodipine tR (min)	S-Amlodipine tR (min)	Resolution (Rs)	Reference
Daicel CROWNPAK CR(+)	70% HClO ₄ (pH 2.0):Methanol (95:5 v/v)	0.8	238	-	-	-	[4]

Protocol for Daicel CROWNPAK CR(+) Column

- Column: Daicel CROWNPAK CR(+) (150 mm x 4.0 mm, 5µm)[4]

- Mobile Phase: Aqueous acidic 70% HClO₄ (pH 2.0) and methanol in the proportion of (95:5 v/v)[4]
- Flow Rate: 0.8 mL/min[4]
- Column Temperature: Not specified.
- Detection: UV detector at 238 nm[4]
- Sample Preparation: Filter the mobile phase through a 0.45 µm membrane and degas before use.[4] Dissolve the sample in the mobile phase.

Method Validation Summary

The cited methods have been validated according to ICH guidelines, demonstrating their suitability for the quantitative determination of **levamlodipine** and its enantiomeric impurity.

Parameter	Typical Results	Reference
Linearity (R ²)	≥0.991	[4]
Accuracy (%)	99.8-101.4	[4]
Precision (%RSD)	≤3%	[4]
Limit of Detection (LOD)	~0.02% for R-amlodipine	[6]
Limit of Quantification (LOQ)	~0.05% for R-amlodipine	[6]

Conclusion

A range of specific chiral columns can be effectively used for the analysis of **Levamlodipine**. Polysaccharide-based columns like Lux Cellulose-2 and protein-based columns such as Ultron ES-OVM provide excellent resolution and are suitable for routine quality control analysis. The selection of the appropriate column and mobile phase should be based on the specific requirements of the analysis, including desired resolution, run time, and compatibility with the detection method. The protocols provided herein offer a starting point for method development and validation for the enantiomeric purity determination of **Levamlodipine**.

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References

- 1. ijcrt.org [ijcrt.org]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. Determination of enantiomeric purity of S-amlodipine by chiral LC with emphasis on reversal of enantiomer elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric separation of amlodipine and its two chiral impurities by nano-liquid chromatography and capillary electrochromatography using a chiral stationary phase based on cellulose tris(4-chloro-3-methylphenylcarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajpamc.com [ajpamc.com]
- 9. Chiral Separation of Amlodipine Enantiomers by HPLC Using Chirobiotic T and Chirobiotic V Columns | Semantic Scholar [semanticscholar.org]
- 10. bhu.ac.in [bhu.ac.in]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
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